molecular formula C4H6BrN3 B1270448 4-bromo-1,5-dimethyl-1H-1,2,3-triazole CAS No. 885877-41-8

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Cat. No. B1270448
M. Wt: 176.01 g/mol
InChI Key: TYLRPDYYHMFCFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazoles can be achieved through bromo-directed N-2 alkylation of NH-1,2,3-triazoles. Reaction with alkyl halides in the presence of K2CO3 in DMF produces 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process. Subsequent Suzuki cross-coupling reactions of these bromides enable efficient synthesis of trisubstituted triazoles. Furthermore, reduction of bromotriazoles by hydrogenation facilitates the synthesis of 2,4-disubstituted triazoles (Wang et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole derivatives involve crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the compound's geometry, vibrational frequencies, and theoretical vibrational frequencies, showing good agreement with experimental values (Düğdü et al., 2013).

Chemical Reactions and Properties

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including bromine → lithium exchange reactions, demonstrating its reactivity and potential for further functionalization. Such reactions expand the utility of this compound in the synthesis of more complex molecules (Iddon & Nicholas, 1996).

Scientific Research Applications

Catalytic Applications

  • Iridium-Catalyzed Cycloaddition : Iridium complexes catalyze the [3 + 2] cycloaddition reaction of azides with bromoalkynes, producing 1,5-disubstituted 4-bromo-1,2,3-triazoles efficiently (Rasolofonjatovo et al., 2013).

Synthetic Chemistry

  • Synthesis and Cycloaddition Reactions : 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole can be synthesized and used in cycloaddition reactions for the formation of various chemical compounds (Mertzanos et al., 1992).
  • Bromo-Directed N-2 Alkylation : This compound plays a role in the regioselective synthesis of poly-substituted 1,2,3-triazoles (Wang et al., 2009).

Bioorganic Chemistry

  • Inhibition of Xanthine Oxidase : Certain derivatives of 4-bromo-1,2,3-triazole show significant inhibition of xanthine oxidase, an enzyme involved in metabolic processes (Yagiz et al., 2021).

Material Science

  • Synthesis of Functional Materials : Dibromo-triazoles and their derivatives, which include 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, have applications in medicinal chemistry and materials chemistry due to their biological activity and systemic nature (Yu et al., 2014).

Supramolecular Chemistry

  • Supramolecular Interactions of 1,2,3-Triazoles : The study of triazoles, including 4-bromo-1,2,3-triazole, has applications in coordination chemistry due to their diverse supramolecular interactions (Schulze & Schubert, 2014).

Future Directions

The future directions for “4-bromo-1,5-dimethyl-1H-1,2,3-triazole” and similar compounds lie in their potential applications in diverse areas, ranging from pharmaceutics to biotechnology . Their unique features make them potential candidates for the development of novel antimicrobial drugs to combat drug-resistant infections effectively .

properties

IUPAC Name

4-bromo-1,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLRPDYYHMFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363522
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

CAS RN

885877-41-8
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
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